molecular formula C26H18N2O3S B282068 methyl (10R)-15-oxo-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaene-13-carboxylate

methyl (10R)-15-oxo-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaene-13-carboxylate

Cat. No.: B282068
M. Wt: 438.5 g/mol
InChI Key: XDBSXRJZGVQBNX-UQTORGHUSA-N
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Description

Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is a complex organic compound with a unique structure that combines elements of thieno, pyrrolo, and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting materials such as substituted benzimidazoles and thieno derivatives can be reacted in the presence of catalysts and solvents to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno, pyrrolo, and benzimidazole derivatives. Examples include:

Uniqueness

Methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2’,3’:3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H18N2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl (10R)-15-oxo-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaene-13-carboxylate

InChI

InChI=1S/C26H18N2O3S/c1-31-24(30)20-21-23(29)28-19-15-9-8-14-18(19)27-25(28)26(21,17-12-6-3-7-13-17)32-22(20)16-10-4-2-5-11-16/h2-15,21H,1H3/t21?,26-/m0/s1

InChI Key

XDBSXRJZGVQBNX-UQTORGHUSA-N

SMILES

COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Isomeric SMILES

COC(=O)C1=C(S[C@]2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

COC(=O)C1=C(SC2(C1C(=O)N3C2=NC4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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